molecular formula C16H21N3O5 B2837816 2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide CAS No. 1331321-23-3

2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide

Cat. No.: B2837816
CAS No.: 1331321-23-3
M. Wt: 335.36
InChI Key: URKHJJNQXHZFAW-UHFFFAOYSA-N
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Description

The compound appears to contain a benzo[d][1,3]dioxol-5-yl group, which is a common motif in organic chemistry and is found in many biologically active molecules . It also contains an imidazolidin-2-one group, which is a type of cyclic urea and can be involved in various chemical reactions .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including NMR, IR, and mass spectrometry . X-ray crystallography can also provide detailed information about the arrangement of atoms in a crystal .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the functional groups present. For example, the imidazolidin-2-one group might undergo hydrolysis, and the benzo[d][1,3]dioxol-5-yl group might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of polar groups can increase solubility in water .

Scientific Research Applications

Synthetic Pathways and Chemical Transformations

  • The compound is involved in the synthesis of pyrimido[1,2‐a]benzimidazoles, showcasing its utility in creating complex heterocyclic structures that are crucial in medicinal chemistry and drug development (Troxler & Weber, 1974).

Intermediate for Pharmaceutical Compounds

  • It serves as an intermediate in the production of pharmaceutically effective compounds, demonstrating its importance in the synthesis of therapeutic agents (Fort, 2002).

Enantioselective Synthesis

  • The compound plays a role in the enantioselective α-Alkylation of amino acids, highlighting its significance in producing enantiomerically pure compounds, which are essential for specific drug action (Aebi & Seebach, 1985).

Structural and Molecular Studies

  • Detailed structural analysis of related compounds provides insights into their molecular configuration, stability, and interactions, contributing to the understanding of their chemical behavior and potential applications in drug design (Sethusankar et al., 2002).

Patent Literature for Therapeutic Applications

  • Patent literature mentions derivatives of this compound class as inhibitors of metalloproteinase MMP-12, indicating potential therapeutic applications in treating MMP-12 mediated disorders such as asthma or chronic obstructive pulmonary disease (COPD) (Expert Opinion on Therapeutic Patents, 2004).

Antimicrobial and Genotoxic Properties

  • Some derivatives have been studied for their antimicrobial and genotoxic properties, suggesting the potential of this compound class in developing new antimicrobial agents with specific genotoxic characteristics (Benvenuti et al., 1997).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Unfortunately, without more information, it’s difficult to predict the specific mechanism of action .

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and biological activity. Proper handling and disposal procedures should always be followed when working with chemicals .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. This could include testing its biological activity and optimizing its synthesis .

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-(1-hydroxy-2-methylpropan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5/c1-16(2,9-20)17-14(21)8-18-5-6-19(15(18)22)11-3-4-12-13(7-11)24-10-23-12/h3-4,7,20H,5-6,8-10H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKHJJNQXHZFAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)CN1CCN(C1=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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